Metaxalone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWZZHHPURKASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023269 | |
| Record name | Metaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 223 °C at 1.5 mm Hg | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether, Practically insoluble in water, 1.28e+00 g/L | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to almost white crystalline powder, Crystals from ethyl acetate | |
CAS No. |
1665-48-1 | |
| Record name | Metaxalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaxalone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METAXALONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METAXALONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metaxalone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAXALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMA9J598Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
| Record name | Metaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Mechanisms of Metaxalone Action
Elucidation of Central Nervous System Depression Hypothesis
The prevailing hypothesis regarding metaxalone's mechanism of action is that it is related to general central nervous system (CNS) depression. drugbank.comrxlist.comfda.govcambridge.org This CNS depression is believed to contribute to its muscle relaxant effects. drugs.comwebmd.com
This compound's efficacy in muscle relaxation may be linked to its sedative properties. drugbank.comrxlist.comtaylorandfrancis.com Experts suggest that the suppression of brain activity resulting in sedation could reduce the sensation of pain and contribute to muscle relaxation. drugs.com
Crucially, this compound does not exert a direct relaxant effect on tense skeletal muscles in humans. drugbank.comrxlist.comtaylorandfrancis.com Studies and clinical information indicate that it has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber. fda.govcambridge.orgdrugs.compfizermedicalinformation.comresearchgate.netnih.govcambridge.orgmims.com
Exploration of Polysynaptic Pathway Modulation
Although the precise mechanism remains unestablished, another proposed aspect of this compound's action is the modification of signals conducted through polysynaptic fibers. cambridge.orgresearchgate.netcambridge.orgresearchgate.net
It is hypothesized that this compound may influence polysynaptic pathways that control passive stretch. cambridge.orgresearchgate.netcambridge.orgresearchgate.net These polysynaptic reflexes are associated with muscle spasm. journalijcar.org
Monoamine Oxidase Inhibition by this compound
Evidence has emerged suggesting that this compound can act as a weak monoamine oxidase inhibitor (MAOI), particularly at higher concentrations. psychotropical.comnih.gov
In vitro studies have been conducted to investigate the effect of this compound on MAO-A activity. nih.govresearchgate.net These models involve incubating this compound at various concentrations with a proprietary MAO substrate and recombinant human MAO-A. nih.govresearchgate.net Luminescence is then measured after the addition of an esterase and luciferase. nih.govresearchgate.net Results from such in vitro models have demonstrated significant dose-related inhibition of MAO-A activity by this compound, particularly at concentrations similar to those reported in cases of serotonin (B10506) toxicity associated with this compound overdose. nih.govresearchgate.net For example, concentrations ranging from 1.56 to 400 µM have been used in these assessments. nih.govresearchgate.net Clorgyline, a known MAO-A inhibitor, is typically used as a positive control in these experiments. nih.govresearchgate.net
Data from an in vitro study assessing MAO-A inhibition by this compound at various concentrations:
| This compound Concentration (µM) | MAO-A Activity Inhibition (%) |
| 1.56 | Data not explicitly provided in snippets for this concentration, but dose-response shown. |
| 10 | Data not explicitly provided in snippets for this concentration, but dose-response shown. |
| 25 | Data not explicitly provided in snippets for this concentration, but dose-response shown. |
| 50 | Data not explicitly provided in snippets for this concentration, but dose-response shown. |
| 100 | Data not explicitly provided in snippets for this concentration, but dose-response shown. |
| 400 | Significant inhibition shown. nih.govresearchgate.net |
| 140-276 (Toxic Range) | Approximately 75% inhibition reported. psychotropical.com |
Note: Specific percentage inhibition values for all concentrations (1.56-100 µM) were not available in the provided search snippets, but the studies indicate significant dose-related inhibition across a range of concentrations, becoming pronounced at higher levels.
Dose-Response Relationships of MAO-A Inhibition
Evidence suggests that this compound can act as a weak monoamine oxidase inhibitor (MAOI), specifically inhibiting MAO-A researchgate.netpsychotropical.comnih.govlvhn.org. This inhibition has been proposed as a potential contributor to observed adverse effects, particularly serotonin toxicity, when this compound is used in conjunction with other serotonergic drugs or at high doses researchgate.netpsychotropical.comlvhn.orgtandfonline.comresearchgate.netnih.gov.
In vitro studies have investigated the dose-response relationship of this compound on MAO-A activity. One study demonstrated significant dose-related inhibition of MAO-A activity by this compound at concentrations ranging from 1.56 to 400 µM tandfonline.comresearchgate.netnih.gov. Four-parameter logistic regression analysis indicated a strong dose-response relationship with increasing concentrations tandfonline.comresearchgate.netnih.gov.
The concentrations of this compound reported in cases of serotonin toxicity have ranged from 31 to 61 mcg/ml (equivalent to approximately 140–276 µM) psychotropical.comtandfonline.comresearchgate.netnih.gov. At these toxic concentrations, in vitro models have shown significant MAO-A inhibition tandfonline.comresearchgate.netnih.gov. For instance, at concentrations similar to those reported in overdoses (140–276 µM), approximately 75% inhibition of MAO-A has been observed psychotropical.com.
Therapeutic plasma concentrations of this compound are considerably lower. Mean peak plasma concentrations after a single 400 mg or 800 mg dose are approximately 0.9 mcg/ml (4.1 µM) and 1.7 mcg/ml (7.7 µM), respectively tandfonline.comresearchgate.net. While this compound demonstrates MAO-A inhibition in a dose-dependent manner in vitro, the clinical relevance of this inhibition at typical therapeutic doses is less clear compared to the effects seen at toxic levels psychotropical.comtandfonline.comresearchgate.netnih.gov.
Data illustrating the dose-response relationship of this compound on MAO-A inhibition from an in vitro study are presented below:
| This compound Concentration (µM) | MAO-A Activity (% of Control) |
| 1.56 | High (close to control) |
| 10 | Moderate Inhibition |
| 25 | Increased Inhibition |
| 50 | Increased Inhibition |
| 100 | Significant Inhibition |
| 400 | Substantial Inhibition |
Structural and Pharmacological Relationship to Oxazolidinone Antibiotics (e.g., Linezolid)
This compound is an oxazolidinone derivative fda.gov. The oxazolidinone structural motif is also found in a class of antibiotics, the most well-known of which is linezolid (B1675486) researchgate.netwikipedia.orgrcsb.orgresearchgate.netdrugbank.com. This shared structural core contributes to certain pharmacological similarities, particularly regarding MAO inhibition researchgate.netpsychotropical.comlvhn.orgwikipedia.orgrcsb.orgdrugbank.com.
Linezolid is a synthetic antibiotic that inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex wikipedia.orgrcsb.orgdrugbank.comnih.gov. While its primary mechanism is antibacterial, linezolid is also known to be a weak, non-selective, reversible inhibitor of monoamine oxidases (MAO), including MAO-A wikipedia.orgrcsb.orgdrugbank.com.
The structural similarity between this compound and linezolid lies in the presence of the 2-oxazolidinone (B127357) ring fda.govwikipedia.orgnist.govnih.govrxlist.comresearchgate.net.
This compound Structure: 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone fda.govwikipedia.orgnist.govnih.gov
Linezolid Structure: (S)-N-({3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide wikipedia.orgfishersci.ca
Both compounds feature the core oxazolidinone ring with different substituents at the nitrogen and carbon atoms of the ring fda.govwikipedia.orgnist.govwikipedia.orgfishersci.ca. This shared structural element is believed to contribute to the observed MAO inhibitory activity in both compounds, although the potency and selectivity may differ researchgate.netpsychotropical.comwikipedia.orgrcsb.orgdrugbank.com. The pharmacological relationship extends to the potential for both this compound and linezolid to contribute to serotonin syndrome when co-administered with other serotonergic agents, a consequence of their respective MAO inhibitory properties fda.govresearchgate.netpsychotropical.comlvhn.orgtandfonline.comresearchgate.netnih.govwikipedia.orgdrugbank.comdrugbank.comnih.gov.
While linezolid's primary therapeutic target is bacterial protein synthesis, its MAO inhibition is considered an off-target effect that can lead to adverse interactions wikipedia.orgrcsb.orgdrugbank.com. In the case of this compound, while its main mechanism of action is thought to involve CNS depression, its weak MAO-A inhibition is also considered a relevant pharmacological property, particularly in the context of drug interactions researchgate.netpsychotropical.comnih.govlvhn.orgtandfonline.comresearchgate.netnih.gov.
The shared oxazolidinone core highlights a structural basis for their overlapping pharmacological activity as MAO inhibitors, despite their distinct primary therapeutic uses (muscle relaxation for this compound and antibacterial for linezolid) researchgate.netpsychotropical.comwikipedia.orgrcsb.orgresearchgate.netdrugbank.com.
Pharmacokinetics of Metaxalone in Diverse Populations
Absorption Characteristics
The absorption of metaxalone from oral tablets has been studied under different conditions, revealing variations in bioavailability and time to peak concentration.
Absolute Bioavailability in Fasted and Fed States
The absolute bioavailability of this compound from oral tablets is currently unknown. fda.govfda.govnih.govdrugbank.comnih.govpfizer.com However, studies have investigated its relative bioavailability under fasted and fed conditions.
Impact of Food on this compound Exposure and Time-to-Peak Concentration
The presence of food significantly impacts the absorption of this compound. Studies have shown that administration with a high-fat meal substantially increases this compound exposure compared to the fasted state. fda.govpfizer.comnih.govmedthority.com
In one study involving healthy volunteers administered a single 400 mg tablet, a high-fat meal increased the peak plasma concentration (Cmax) by 177.5% and the area under the curve (AUC) by 123.5% (AUC0-t) and 115.4% (AUC∞). fda.govnih.govmedthority.com Time-to-peak concentration (Tmax) was also delayed from approximately 3.3 hours in the fasted state to 4.3 hours in the fed state. fda.govpfizer.comnih.govmedthority.com
A separate study using an 800 mg dose showed similar results, with a high-fat meal increasing Cmax by 193.6% and AUC (AUC0-t, AUC∞) by 146.4% and 142.2%, respectively. fda.govnih.govmedthority.com Tmax was delayed from approximately 3.0 hours in the fasted state to 4.9 hours in the fed state. fda.govnih.govmedthority.com The increased exposure with food is thought to be due to more complete absorption. pfizer.comnih.govmedthority.com
The following table summarizes the relative changes in this compound exposure and Tmax following administration with a high-fat meal compared to fasting:
| Dose (mg) | Cmax Change (Fed/Fasted) | AUC0-t Change (Fed/Fasted) | AUC∞ Change (Fed/Fasted) | Tmax (Fasted) (h) | Tmax (Fed) (h) |
| 400 | ↑ 177.5% | ↑ 123.5% | ↑ 115.4% | 3.3 | 4.3 |
| 800 | ↑ 193.6% | ↑ 146.4% | ↑ 142.2% | 3.0 | 4.9 |
Distribution Dynamics
Following absorption, this compound is distributed throughout the body.
Apparent Volume of Distribution and Tissue Extent
The apparent volume of distribution (V/F) of this compound is approximately 800 L. mims.comfda.govrxlist.comnih.govdrugbank.compfizer.compfizer.comnih.govmedthority.compfizermedicalinformation.comdrugs.com This large volume of distribution, coupled with its lipophilicity (log P = 2.42), suggests that this compound is extensively distributed in the tissues. fda.govrxlist.comnih.govnih.govmedthority.com
Protein Binding Characteristics
The plasma protein binding of this compound is currently unknown. fda.govrxlist.comnih.govdrugbank.compfizer.compfizer.comnih.govmedthority.compfizermedicalinformation.comdrugs.com
Metabolic Pathways and Enzyme Involvement
This compound undergoes metabolism primarily in the liver. rxlist.comnih.govdrugbank.compfizer.comdrugs.com It is excreted in the urine as unidentified metabolites. mims.comrxlist.comnih.govdrugbank.compfizer.comdrugs.com
Several hepatic Cytochrome P450 (CYP) enzymes play a role in the metabolism of this compound. mims.comrxlist.comnih.govpfizer.com Specifically, CYP1A2, CYP2D6, CYP2E1, and CYP3A4 are primarily involved, with CYP2C8, CYP2C9, and CYP2C19 contributing to a lesser extent. mims.comrxlist.comnih.govpfizer.compfizermedicalinformation.comdrugs.com
In vitro studies indicate that this compound does not significantly inhibit major CYP enzymes such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. rxlist.compfizer.compfizermedicalinformation.com Additionally, it does not significantly induce CYP1A2, CYP2B6, and CYP3A4 in vitro. rxlist.compfizer.compfizermedicalinformation.com
Hepatic Metabolism and Unidentified Metabolites Excretion
This compound undergoes extensive metabolism in the liver. fda.govmedscape.comwikipedia.orgmims.com Hepatic cytochrome P450 enzymes play a significant role in this process. fda.govfda.govfda.govfda.govnih.gov Following metabolism, this compound is excreted in the urine primarily as unidentified metabolites. fda.govmedscape.comwikipedia.orgfda.govfda.govfda.govnih.govpfizer.comdrugbank.comfda.gov Only a small fraction of the parent drug is excreted unchanged. mims.com
Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C19, CYP2D6, CYP2E1, CYP3A4)
Several cytochrome P450 (CYP) enzymes are involved in the metabolism of this compound. Specifically, CYP1A2, CYP2D6, CYP2E1, and CYP3A4 appear to play a primary role, with CYP2C8, CYP2C9, and CYP2C19 contributing to a lesser extent. fda.govmims.comfda.govfda.govfda.govnih.gov Some studies indicate that CYP2D6 and CYP2C19 are major contributors to this compound metabolism. fda.govdrugbank.com
In Vitro Studies on CYP Enzyme Inhibition and Induction
In vitro studies have investigated the potential of this compound to inhibit or induce major CYP enzymes. This compound does not significantly inhibit or induce major CYP enzymes such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 in vitro. fda.govfda.govfda.govfda.govpfizer.comcambridge.org Similarly, it does not significantly induce CYP1A2, CYP2B6, and CYP3A4 in vitro. fda.govfda.govfda.govfda.govpfizer.com
Elimination Profile
This compound is eliminated from the body following hepatic metabolism and subsequent excretion of metabolites. drugbank.commhmedical.com
Terminal Half-Life in Various Conditions
The terminal half-life of this compound can vary. In healthy adult volunteers, the mean terminal half-life has been reported to be approximately 9.0 ± 4.8 hours under fasted conditions. fda.govfda.govfda.govmims.comfda.govnih.gov Other studies have reported a range of 2-4 hours for the parent drug, with metabolites having longer half-lives of up to 10 hours. medscape.comwikipedia.orgmims.comdrugbank.com Food intake can influence the half-life; for instance, a decrease in mean half-life to 2.4 ± 1.2 hours was observed under fed conditions in one study, attributed to more complete absorption. fda.gov In another study with an 800 mg dose, the mean half-life was 4.2 ± 2.5 hours under fed conditions compared to 8.0 ± 4.6 hours fasted. fda.govnih.gov Gender also appears to influence half-life, with a mean half-life of 11.1 hours in females and 7.6 hours in males observed in one study under fasted conditions. fda.govnih.govpfizer.com
| Condition | Dosage (mg) | Mean Terminal Half-Life (hours) | Source |
| Fasted (Healthy Adults) | 400 | 9.2 ± 4.8 | fda.gov |
| Fasted (Healthy Adults) | 800 | 8.0 ± 4.6 | fda.gov |
| Fasted (Healthy Adults) | 400 | 9.0 ± 4.8 | fda.govfda.govfda.govnih.gov |
| Fed (Healthy Adults) | 400 | 2.4 ± 1.2 | fda.gov |
| Fed (Healthy Adults) | 800 | 4.2 + 2.5 | fda.govnih.gov |
| Fasted (Females) | 800 | 11.1 | fda.govnih.govpfizer.com |
| Fasted (Males) | 800 | 7.6 | fda.govnih.govpfizer.com |
| Fasted (Adult Healthy Subjects) | 640 | ~5 | fda.gov |
Renal Excretion of Metabolites
This compound is metabolized by the liver, and its metabolites are primarily excreted in the urine. fda.govmedscape.comwikipedia.orgfda.govfda.govfda.govnih.govpfizer.comdrugbank.comfda.gov The metabolites excreted in the urine are described as unidentified. fda.govfda.govfda.govfda.govnih.govpfizer.comdrugbank.comfda.gov
Pharmacokinetic Variability in Special Populations
The impact of age, gender, hepatic impairment, and renal impairment on the pharmacokinetics of this compound has been investigated to some extent, although comprehensive data in all special populations may not be available. fda.govfda.govfda.govfda.govfda.govpfizermedicalinformation.com
Age has been shown to have a significantly greater effect on this compound pharmacokinetics under fasted conditions compared to fed conditions, with bioavailability under fasted conditions increasing with age. fda.govpfizer.compfizermedicalinformation.com
Gender influences this compound pharmacokinetics, with females exhibiting significantly higher systemic exposure (Cmax and AUC) compared to males following administration under fasted conditions. fda.govnih.govpfizer.com This is also reflected in the observed differences in mean half-life between females and males. fda.govnih.govpfizer.com
The effect of hepatic and renal impairment on this compound pharmacokinetics is not fully determined. fda.govfda.govfda.govfda.govpfizer.comfda.govpfizermedicalinformation.com However, because this compound is metabolized by the liver and excreted by the kidneys, caution is advised when administering it to patients with hepatic and/or renal impairment. fda.govfda.govfda.govfda.govfda.gov this compound is contraindicated in patients with severe renal or hepatic impairment. fda.govfda.govfda.govfda.gov
Age-Related Pharmacokinetic Alterations
The effects of age on the pharmacokinetics of this compound have been assessed following single administrations of an 800 mg dose under both fasted and fed conditions. fda.govnih.govfda.govpfizermedicalinformation.com Analysis of combined data from multiple studies suggests that age has a more significant impact on this compound pharmacokinetics under fasted conditions compared to fed conditions. fda.govnih.govfda.govpfizermedicalinformation.com Under fasted conditions, the bioavailability of this compound appears to increase with age. fda.govfda.govpfizermedicalinformation.com
Data on this compound pharmacokinetic parameters across different age groups under fasted and fed conditions are presented in the table below. medthority.comnih.gov
| Age Group (years) | Food Condition | Cmax (ng/mL) Mean (%CV) | Tmax (h) Mean (%CV) | AUC0-t (ng·h/mL) Mean (%CV) | AUC∞ (ng·h/mL) Mean (%CV) |
| 25.6 ± 8.7 | Fasted | 1816 (43) | 3.0 (39) | 14531 (47) | 15045 (46) |
| Fed | 3510 (41) | 4.9 (48) | 20683 (41) | 20833 (41) | |
| 39.3 ± 10.8 | Fasted | 2719 (46) | 3.0 (40) | 19836 (40) | 20490 (39) |
| Fed | 2915 (55) | 8.7 (91) | 20482 (37) | 20815 (37) | |
| 71.5 ± 5.0 | Fasted | 3168 (43) | 2.6 (30) | 23797 (45) | 24194 (44) |
| Fed | 3680 (59) | 6.5 (67) | 24340 (48) | 24704 (47) |
Note: Data presented is mean (%CV) following single administration of two 400 mg this compound tablets (800 mg). medthority.comnih.gov
Clinical studies involving this compound Tablets, 640 mg, did not include a sufficient number of patients aged 65 and older to definitively assess if their response differs from younger adults, and the effects of age on the pharmacokinetics of this specific formulation have not been evaluated. drugs.com
Gender-Based Pharmacokinetic Differences
The influence of gender on the pharmacokinetics of this compound has been evaluated in studies involving healthy adult volunteers. fda.govnih.govmedthority.comcambridge.orgdrugs.comwikidoc.orgfda.govnih.govmdedge.com In an open-label study with 48 healthy adults (24 males, 24 females) who received an 800 mg dose under fasted conditions, the bioavailability of this compound was found to be significantly higher in females compared to males. fda.govnih.govmedthority.comdrugs.comwikidoc.orgfda.govnih.govmdedge.com This was evidenced by higher mean Cmax (2115 ng/mL in females versus 1335 ng/mL in males) and AUC∞ (17884 ng·h/mL in females versus 10328 ng·h/mL in males). fda.govnih.govmedthority.comdrugs.comwikidoc.orgfda.govnih.govmdedge.com The mean half-life was also longer in females (11.1 hours) compared to males (7.6 hours). fda.govnih.govmedthority.comcambridge.orgdrugs.comwikidoc.orgfda.govnih.govmdedge.com The apparent volume of distribution was approximately 22% higher in males than in females, but this difference was not statistically significant when adjusted for body weight. fda.govnih.govmedthority.comdrugs.comwikidoc.orgfda.govnih.govmdedge.com Similar findings regarding gender differences were observed in analyses using a combined dataset from multiple studies. fda.govnih.govmedthority.comdrugs.comwikidoc.orgfda.govnih.govmdedge.com
For this compound Tablets, 640 mg, Cmax increased by 36% and AUCinf by 31% in females compared to males following administration, though these data were not adjusted for other factors such as weight or renal function, and the clinical significance is not known. drugs.com
Influence of Hepatic Impairment on this compound Pharmacokinetics
The impact of hepatic disease on the pharmacokinetics of this compound has not been determined. fda.govfda.govnih.govmedthority.comnih.govcambridge.orgdrugs.comwikidoc.org this compound is metabolized by the liver, and caution is advised when administering it to patients with pre-existing liver damage. fda.govfda.govnih.govcambridge.orgdrugs.com Serial liver function studies should be considered for these patients. fda.govfda.govnih.govcambridge.orgdrugs.com this compound is contraindicated in patients with significantly impaired hepatic function. fda.govfda.govcambridge.orgdrugs.comfda.gov
Influence of Renal Impairment on this compound Pharmacokinetics
The impact of renal disease on the pharmacokinetics of this compound has not been determined. fda.govfda.govnih.govmedthority.comnih.govdrugs.comcambridge.orgdrugs.comwikidoc.org this compound is excreted in the urine as unidentified metabolites. fda.govfda.govdrugs.comcambridge.orgdrugs.com this compound is contraindicated in patients with significantly impaired renal function. fda.govfda.govcambridge.orgdrugs.comfda.gov Caution is advised when using this compound in patients with hepatic and/or renal impairment due to the lack of specific pharmacokinetic data in these populations. fda.govfda.govnih.govmedthority.comnih.govcambridge.orgdrugs.comwikidoc.org
Neuropharmacological Research of Metaxalone
Mechanisms of Central Nervous System Depression
The exact mechanism by which metaxalone depresses the CNS is not fully understood. However, it is believed to involve a general depressant effect on the nervous system, potentially disrupting the pain-spasm-pain cycle. medicinenet.com This central action distinguishes it from neuromuscular blocking agents that directly affect muscle contraction. cambridge.org this compound's effects may also be related to the modification of signals conducted through polysynaptic fibers controlling passive stretch. cambridge.org
This compound is metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP1A2, CYP2D6, CYP2E1, CYP3A4, and to a lesser extent, CYP2C8, CYP2C9, and CYP2C19. cambridge.orgmims.com While this compound is a substrate for some of these enzymes, it does not appear to significantly inhibit or induce major CYP enzymes like CYP1A2, CYP2D6, CYP2E1, and CYP3A4. cambridge.org The metabolites are primarily excreted in the urine, although they remain largely unidentified. drugbank.comcambridge.org
Investigation of Sedative Effects
Sedation is considered one of the potential mechanisms contributing to this compound's muscle relaxant properties. drugbank.comcambridge.orgnih.govfda.gov The mode of action may be related to its sedative effects. drugbank.comcambridge.orgnih.govfda.gov Drowsiness is a commonly reported side effect associated with this compound use, indicating its sedative properties. wikipedia.orggoodrx.commayoclinic.orgwebmd.com This effect is attributed to its action as a CNS depressant. goodrx.commayoclinic.orgresurgencebehavioralhealth.com Taking higher doses can increase the risk of drowsiness. goodrx.com Compared to some other muscle relaxants like cyclobenzaprine (B1214914) and tizanidine (B1208945), this compound is often considered less sedating. nih.govaafp.org However, drowsiness and dizziness are consistently reported adverse effects across skeletal muscle relaxants. nih.govaafp.org
Impact on Cognitive Function and Drowsiness
This compound's CNS depressant effects can impact cognitive function and lead to drowsiness. goodrx.commayoclinic.orgwebmd.comresurgencebehavioralhealth.comgoodrx.com These effects can impair mental and/or physical abilities necessary for performing tasks that require alertness, such as operating machinery or driving a motor vehicle. nih.govmedicinenet.comwebmd.comfda.gov The risk of these effects is increased when this compound is used concurrently with alcohol or other CNS depressants. nih.govmedicinenet.commayoclinic.orgfda.govmedscape.com
Clinical Studies on Cognitive and Drowsiness Assessments
Clinical studies have investigated the impact of this compound on cognitive function and drowsiness. A prospective, randomized, single-blind pilot study is currently recruiting healthy subjects to assess drowsiness, cognition, and fall risk following oral administration of different this compound doses (640 mg and 800 mg) after a high-fat meal. patsnap.comcenterwatch.com This study involves written tests to measure drowsiness, reaction time, and thinking processes, as well as walking tests to assess fall risk. centerwatch.com
Another ongoing clinical trial is evaluating the effect of this compound 640 mg compared to tizanidine 8 mg on truck driving ability and cognition in healthy volunteers. patsnap.comclinconnect.io This study aims to understand how these medications impact important daily activities like driving. clinconnect.io
While some older studies suggested this compound might be associated with less sedation compared to other muscle relaxants, drowsiness and dizziness remain commonly reported side effects in clinical settings. wikipedia.orggoodrx.commayoclinic.orgwebmd.comnih.gov
Relationship to Fall Risk
The CNS depressant effects of this compound, particularly dizziness and drowsiness, contribute to an increased risk of falls. goodrx.comresurgencebehavioralhealth.comdroracle.aiphysio-pedia.commhmedical.com This is a significant concern, especially in older adults who are generally more susceptible to these side effects and have a higher baseline risk of falls. goodrx.comdroracle.aiverywellhealth.com Muscle relaxants, in general, have been associated with sedation and confusion in older adults, potentially leading to an increased risk of falls and injuries. droracle.ai Implementing fall-prevention strategies is recommended, particularly if balance is impaired while taking this compound. mhmedical.com Clinical studies assessing fall risk are being conducted to further understand this relationship. patsnap.comcenterwatch.com
| Neuropharmacological Effect | Description |
| Central Nervous System Depression | Believed to be the primary mechanism, though not fully established; may disrupt the pain-spasm-pain cycle. |
| Sedative Effects | Contributes to muscle relaxation; commonly reported as drowsiness. |
| Impact on Cognitive Function | Can impair mental abilities, concentration, and reaction time. |
| Relationship to Fall Risk | Dizziness and drowsiness increase the likelihood of falls, particularly in susceptible populations. |
Preclinical and Clinical Studies of Metaxalone Efficacy
Efficacy in Acute Musculoskeletal Conditions
Metaxalone has been evaluated for its effectiveness in providing relief from discomfort associated with acute painful musculoskeletal conditions, such as strains and sprains. cambridge.orgtaylorandfrancis.comwithpower.comgoodrx.com Its approval by the FDA in 1964 was based, in part, on studies demonstrating its efficacy compared to placebo in acute low back syndrome and acute exacerbations of chronic low back disorders. cambridge.org
Adjunctive Role with Rest and Physical Therapy
This compound is indicated for use as an adjunct to rest, physical therapy, and other measures for the relief of discomfort associated with acute, painful musculoskeletal conditions. cambridge.orgtaylorandfrancis.comnih.govwithpower.comfda.gov This adjunctive role is a key aspect of its therapeutic application. Early studies supporting its approval highlighted its use alongside rest and physical therapy. cambridge.org
Comparative Efficacy Studies with Other Muscle Relaxants (e.g., Chlorzoxazone (B1668890), Cyclobenzaprine (B1214914), Carisoprodol)
Comparative studies have investigated the efficacy of this compound relative to other commonly prescribed muscle relaxants for musculoskeletal pain.
One comparative study involving this compound and Chlorzoxazone in treating musculoskeletal pain indicated that this compound was more effective in reducing pain intensity scores. Patients in the this compound group showed a mean reduction of 6.8 points in pain score, compared to a 5.9-point reduction in the Chlorzoxazone group. This difference was reported as statistically significant (p = 0.043). makhillpublications.comakhillpublications.co
Regarding Cyclobenzaprine, some clinical trials suggest that this compound and cyclobenzaprine exhibit similar efficacy in reducing symptoms associated with musculoskeletal conditions. withpower.com However, a systematic review noted limited or inconsistent data regarding this compound's effectiveness compared to placebo and insufficient evidence to determine the relative efficacy or safety of this compound compared to cyclobenzaprine, carisoprodol (B1668446), or other muscle relaxants based on studies available up to January 2003. nih.gov Another review from 2008 also stated that comparison studies had not shown one skeletal muscle relaxant to be superior to another, with limited effectiveness evidence for this compound. aafp.org Conversely, a more recent perspective suggests this compound works as well as cyclobenzaprine and carisoprodol, potentially with fewer side effects and less sedation. goodrx.com
For Carisoprodol, studies indicate that both this compound and carisoprodol are more effective than placebo for reducing muscle spasms and improving mobility in acute musculoskeletal conditions. withpower.com However, a review from 2000 suggested that while all three (this compound, cyclobenzaprine, and carisoprodol) appear to have equal efficacy, their side effects vary considerably. nih.gov Carisoprodol's potential for misuse and dependence is also a significant consideration. goodrx.comwithpower.comnih.gov
A randomized, placebo-controlled trial investigating the addition of this compound, tizanidine (B1208945), or baclofen (B1667701) to ibuprofen (B1674241) for acute low back pain found no clinically important or statistically significant differences in functional outcomes or pain improvement compared to ibuprofen plus placebo at one week. nih.govwikijournalclub.orgresearchgate.netnih.gov
Pain Intensity and Functional Impairment Assessments
Clinical trials evaluating this compound's efficacy often assess outcomes based on measures of pain intensity and functional impairment. In the comparative study with Chlorzoxazone, pain intensity was evaluated before and after treatment, demonstrating a greater mean reduction in pain scores with this compound. makhillpublications.comakhillpublications.co Functional impairment was also assessed, with a higher percentage of patients in the this compound group reporting significant improvements in daily activities compared to the chlorzoxazone group. makhillpublications.comakhillpublications.co
In the trial combining ibuprofen with muscle relaxants for acute low back pain, functional impairment was measured using the Roland Morris Disability Questionnaire (RMDQ). nih.govwikijournalclub.orgnih.gov While patients across all groups, including placebo, showed improvement in RMDQ scores, there were no statistically significant differences in the mean improvement among the this compound, baclofen, tizanidine, and placebo groups at one week. nih.govwikijournalclub.orgnih.gov Pain intensity was also a secondary outcome in this study, and again, no significant differences were observed between the groups at 48 hours or one week. nih.govwikijournalclub.orgnih.gov
Double-Blind and Placebo-Controlled Trial Methodologies
The efficacy of this compound has been investigated using double-blind and placebo-controlled trial methodologies, which are considered rigorous study designs for evaluating treatment effects. Early studies supporting this compound's FDA approval in the mid-1960s were described as double-blind studies of similar design that demonstrated efficacy compared to placebo. cambridge.org A later double-blind placebo-controlled study published in 1975 also found this compound effective for treating acute involuntary muscle spasm. cambridge.org
More recent studies, such as the randomized, double-blind, parallel-group, placebo-controlled trial evaluating this compound alongside ibuprofen for acute low back pain, have continued to utilize these methodologies. nih.govwikijournalclub.orgresearchgate.netnih.gov These trials involve randomizing participants to receive either the active treatment (this compound) or a placebo, with neither the participants nor the researchers knowing who is receiving which treatment. nih.govresearchgate.netnih.govarthritis.org This helps to minimize bias in assessing treatment outcomes.
A current recruiting Phase 4 double-blind, randomized, placebo-controlled, multi-center study is evaluating the efficacy of a modified this compound formulation (M640) plus standard of care for patients with acute lumbosacral musculoskeletal conditions with spinal stenosis and sciatica. arthritis.orgmedpath.comdrugbank.com This study aims to compare the active treatment group to a placebo group, assessing pain and functional impairment. arthritis.orgmedpath.com
Despite the use of these methodologies, some reviews have highlighted limitations in the quality and consistency of older studies on this compound, making it challenging to definitively interpret findings or include them in comprehensive meta-analyses. cambridge.orgnih.gov There is a recognized need for large, definitive, placebo-controlled trials to further evaluate the efficacy and safety of muscle relaxants, including this compound, using standardized outcome measures. bmj.com
Long-Term Efficacy and Sustained Therapeutic Response
Evidence regarding the long-term efficacy and sustained therapeutic response of this compound for musculoskeletal conditions appears limited. Skeletal muscle relaxants, including this compound, are often recommended for short-term usage, typically two to four weeks, due to a lack of evidence supporting their effectiveness for long-term use. amazonaws.com
A systematic review and meta-analysis on muscle relaxants for non-specific low back pain noted that non-benzodiazepine antispasmodics (a category that includes this compound) were associated with a reduction in pain intensity at two weeks or less compared to control, but not at 3-13 weeks. bmj.com Similarly, while they showed a reduction in disability at two weeks or less, this effect was not observed at 3-13 weeks. bmj.com This suggests that the benefits of these agents, including this compound, may be more pronounced in the acute phase and may not be sustained over longer periods.
Adverse Event Profiles and Toxicity of Metaxalone
Common and Rare Adverse Reactions
Adverse reactions to metaxalone can manifest with varying frequency. The most commonly reported effects primarily involve the central nervous system and the gastrointestinal tract. Rare but potentially serious reactions have also been documented in postmarketing surveillance and case reports. webmd.comdrugs.comdrugs.comnih.gov
Central Nervous System Effects (e.g., Dizziness, Headache, Drowsiness, Irritability, Agitation)
Central nervous system (CNS) effects are among the most frequent adverse reactions experienced by patients taking this compound. These effects are likely related to the drug's mechanism of action, which is thought to involve general CNS depression. webmd.comdrugs.commayoclinic.orgfda.govnih.govtaylorandfrancis.comcambridge.orgfda.gov
Common CNS adverse reactions include:
While less common, agitation has also been reported. drugs.commayoclinic.orgmims.combuzzrx.comresearchgate.nettandfonline.com Serotonin (B10506) syndrome, a potentially life-threatening condition characterized by mental status changes (e.g., agitation, hallucinations, confusion), autonomic instability, and neuromuscular abnormalities, has been reported with this compound use, particularly when combined with other serotonergic drugs or at doses higher than recommended. drugs.commayoclinic.orgfda.govfda.govdrugs.commims.commedicinenet.comfda.govbuzzrx.comresearchgate.netgoodrx.comtandfonline.commedscape.compsychotropical.comhealthpartners.commskcc.orgnih.govbuzzrx.com
Gastrointestinal Disturbances (e.g., Nausea, Vomiting, Upset Stomach)
Gastrointestinal disturbances are also frequently reported adverse effects associated with this compound. webmd.comdrugs.comdrugs.comnih.govmayoclinic.orgfda.govnih.govtaylorandfrancis.comcambridge.orgfda.govrxlist.commims.comdrugbank.commedicinenet.comfda.govresearchgate.netgoodrx.com
Common gastrointestinal adverse reactions include:
Other gastrointestinal symptoms like diarrhea have been noted, particularly in the context of serotonin syndrome or overdose. drugs.commayoclinic.orgdrugs.comfda.govbuzzrx.comnih.govbuzzrx.com
Here is a summary of common adverse reactions:
| System | Adverse Reaction | Frequency |
|---|---|---|
| Central Nervous System | Drowsiness | Most Frequent drugs.comdrugs.comnih.gov |
| Central Nervous System | Dizziness | Most Frequent drugs.comdrugs.comnih.gov |
| Central Nervous System | Headache | Most Frequent drugs.comdrugs.comnih.gov |
| Central Nervous System | Nervousness | Frequent |
| Central Nervous System | Irritability | Frequent |
| Gastrointestinal | Nausea | Most Frequent drugs.comdrugs.comnih.gov |
| Gastrointestinal | Vomiting | Most Frequent drugs.comdrugs.comnih.gov |
| Gastrointestinal | Upset Stomach | Most Frequent drugs.comdrugs.comnih.gov |
Hematologic Abnormalities
Hematologic abnormalities, although less common than CNS and GI effects, have been reported in association with this compound use. drugs.comdrugs.comnih.govcambridge.orgfda.govrxlist.commims.commedicinenet.comfda.gov
Hemolytic Anemia: Reported Cases and Proposed Mechanisms
Hemolytic anemia is a rare but serious adverse reaction that has been linked to this compound. drugs.comdrugs.comnih.govtaylorandfrancis.comcambridge.orgfda.govrxlist.commims.commedicinenet.comfda.govnih.gov While the exact mechanism by which this compound causes hemolytic anemia is not fully clear, it is listed as a possible side effect. nih.gov Some sources indicate that a known tendency for drug-induced, hemolytic, or other anemias is a contraindication for this compound use. fda.govfda.govrxlist.commims.commskcc.orgfda.gov
Reported cases in the literature are limited, and the mechanism remains unclear. nih.gov However, laboratory findings suggestive of hemolytic anemia can include elevated LDH, reticulocyte count, and indirect bilirubin (B190676), along with low hemoglobin and haptoglobin. nih.gov Peripheral blood smear may show poikilocytosis, schistocytes, spherocytes, anisocytosis, or polychromasia. nih.gov One case report describes a patient who developed jaundice and orange-colored urine approximately 72 hours after starting this compound, with laboratory findings consistent with hemolytic anemia. nih.gov The temporal relationship between this compound exposure and the development of symptoms was noted in this case. nih.gov
Leukopenia
Leukopenia, a decrease in the number of white blood cells, is another hematologic abnormality that has been reported as a rare adverse effect of this compound. drugs.comdrugs.comnih.govmayoclinic.orgcambridge.orgfda.govrxlist.commims.commedicinenet.comfda.gov Like hemolytic anemia, leukopenia is considered a less common reaction. drugs.comdrugs.comnih.govcambridge.orgfda.govrxlist.commims.commedicinenet.comfda.gov
Hepatobiliary System Effects
Effects on the hepatobiliary system, primarily jaundice, have been associated with this compound, although they are considered rare. drugs.comdrugs.comnih.govnih.govtaylorandfrancis.comcambridge.orgfda.govrxlist.commims.commedicinenet.comfda.govbuzzrx.commedscape.com
Jaundice, characterized by yellowing of the skin and eyes, has been reported. drugs.comdrugs.comnih.govnih.govtaylorandfrancis.comcambridge.orgfda.govrxlist.commims.commedicinenet.comfda.govbuzzrx.com According to product information, this compound may cause jaundice. nih.gov However, specific case reports of this compound-induced hepatotoxicity in the literature are noted as sparse or absent in some reviews, and prospective trials with routine monitoring of aminotransferase levels are lacking. nih.gov Despite this, given its long history of use, this compound appears to be generally without significant hepatotoxicity. nih.gov Severe hepatic impairment is a contraindication for this compound use, and caution is advised in patients with mild to moderate hepatic impairment due to the drug's extensive hepatic metabolism. drugs.comnih.govfda.govfda.govrxlist.combuzzrx.comfda.gov Serial liver function studies should be considered for patients with pre-existing liver damage. drugs.comnih.gov
Cases of hepatic enzyme elevation have been linked to this compound treatment, although these instances are rare and have been associated with a false-positive hepatic assay in one report. cambridge.org
Here is a summary of reported hematologic and hepatobiliary adverse reactions:
Jaundice
Jaundice, characterized by yellowing of the skin and eyes due to elevated bilirubin levels, has been reported as an adverse reaction to this compound. drugs.comfda.govpfizer.comnih.govrxlist.commedicinenet.com While included in product labeling as a possible side effect, specific case reports detailing this compound-induced jaundice are not widely available in the published literature. nih.gov
Hepatotoxicity: Case Reports and Liver Injury Likelihood
This compound is metabolized in the liver, primarily by cytochrome P450 enzymes. mims.com Despite this, clinically apparent liver injury associated with this compound appears to be uncommon. nih.govnih.gov According to some sources, there are no specific case reports of hepatotoxicity from this compound in the literature, and prospective trials with routine monitoring of liver enzyme levels are lacking. nih.gov Given its long history of use, this compound is generally considered an unlikely cause of clinically apparent liver injury. nih.gov
However, some case reports of liver dysfunction and hyperbilirubinemia have been associated with the use of ashwagandha in combination with other drugs, and theoretical concerns exist regarding the concomitant use of ashwagandha with agents known to induce hepatotoxicity, which could potentially include this compound. drugs.com
Patients with pre-existing liver damage should be administered this compound with caution, and serial liver function studies may be considered in these individuals. fda.gov Severe hepatic impairment is considered a contraindication to this compound use. pfizer.com
Data Table: Reported Hepatic Adverse Events
| Adverse Event | Frequency | Notes |
| Jaundice | Frequency not reported | Included in product labeling; specific case reports are rare in literature. drugs.comfda.govpfizer.comnih.govrxlist.commedicinenet.comnih.gov |
| Hepatotoxicity | Unlikely cause of clinically apparent injury | Limited case reports in literature; routine monitoring data scarce. nih.govnih.gov |
Immune System Reactions
This compound can elicit immune system responses in some individuals.
Anaphylaxis and Hypersensitivity Reactions
Hypersensitivity reactions, including anaphylaxis, have been reported with this compound use. webmd.commims.comdrugs.comfda.govpfizer.comnih.govmedicinenet.comfda.gov Anaphylactoid reactions, a severe form of hypersensitivity, have been reported rarely. mims.comfda.gov Symptoms of a serious allergic reaction can include breathing problems, swelling of the face, lips, tongue, or throat, itching, and rash. webmd.comclevelandclinic.orgmedlineplus.gov
Rash with or without Pruritus
Skin rash, which may or may not be accompanied by itching (pruritus), is another reported immune system-related adverse effect of this compound. mims.comdrugs.comfda.govpfizer.comnih.govmedicinenet.com
Data Table: Reported Immune System Reactions
| Adverse Event | Frequency | Notes |
| Hypersensitivity Reaction | Frequency not reported | Can include symptoms like rash, itching, swelling. webmd.commims.comdrugs.comfda.govpfizer.comnih.govmedicinenet.com |
| Anaphylaxis | Frequency not reported (rarely reported for anaphylactoid reactions) | Severe allergic reaction. webmd.commims.comdrugs.comfda.govpfizer.comnih.govmedicinenet.comfda.gov |
| Rash (with or without Pruritus) | Frequency not reported | Skin eruption that may or may not be itchy. mims.comdrugs.comfda.govpfizer.comnih.govmedicinenet.com |
Serotonin Syndrome Associated with this compound
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. lvhn.orgresearchgate.netwikipedia.org
Incidence and Clinical Presentation
Cases of serotonin syndrome have been reported in association with this compound. drugs.compfizer.comnih.govfda.gov This can occur when this compound is used concomitantly with other serotonergic drugs, or in cases of this compound overdose, even when it is the sole serotonergic agent taken at higher than recommended doses. pfizer.comnih.govfda.govresearchgate.net The exact mechanism by which this compound may contribute to serotonin syndrome is not fully understood, but it has been suggested that it may involve monoamine oxidase A (MAO-A) inhibition, similar to other oxazolidinone compounds. researchgate.nettandfonline.comnih.gov
The onset of serotonin syndrome symptoms typically occurs within several hours to a few days after initiating or increasing a serotonergic drug, but it can manifest later. pfizer.com Clinical presentation can vary in severity and often includes a triad (B1167595) of cognitive, autonomic, and neuromuscular dysfunction. lvhn.orgresearchgate.net
Clinical Features of Serotonin Syndrome:
Mental Status Changes: Agitation, confusion, hallucinations, coma. pfizer.commedlineplus.govlvhn.orgresearchgate.netwikipedia.org
Autonomic Instability: Tachycardia (fast heart rate), labile blood pressure (fluctuations), hyperthermia (high body temperature), sweating (diaphoresis), dilated pupils (mydriasis), hyperactive bowel sounds. pfizer.commedlineplus.govlvhn.orgresearchgate.netwikipedia.orglvhn.org
Neuromuscular Aberrations: Hyperreflexia (exaggerated reflexes), incoordination, muscle rigidity, tremor, myoclonus (involuntary muscle jerks or twitches), clonus (rhythmic muscle contractions), particularly in the lower extremities. pfizer.commedlineplus.govlvhn.orgresearchgate.netwikipedia.orglvhn.org
Gastrointestinal Symptoms: Nausea, vomiting, diarrhea. pfizer.commedlineplus.govlvhn.orgresearchgate.netwikipedia.org
Severe cases can involve significant increases in heart rate and blood pressure, and body temperature can rise considerably. wikipedia.org Complications such as seizures, rhabdomyolysis (muscle breakdown), metabolic acidosis, renal failure, and disseminated intravascular coagulation (DIC) can occur in severe instances. lvhn.orgwikipedia.org
Several case reports highlight the association between this compound and serotonin syndrome, particularly when combined with selective serotonin reuptake inhibitors (SSRIs) or in overdose situations. lvhn.orgresearchgate.nettandfonline.compharmacytimes.com Serum this compound concentrations in reported cases of serotonin toxicity have been noted to be at supratherapeutic levels. researchgate.nettandfonline.com
Data Table: Serotonin Syndrome Clinical Presentation
| Symptom Category | Common Symptoms | Severe Symptoms |
| Mental Status | Agitation, Confusion | Hallucinations, Coma |
| Autonomic | Tachycardia, Sweating, Dilated Pupils, Hyperactive Bowel Sounds | Labile Blood Pressure, Hyperthermia (potentially > 41.1°C) |
| Neuromuscular | Hyperreflexia, Incoordination, Tremor, Myoclonus, Clonus (especially lower extremities) | Muscle Rigidity, Severe Muscle Stiffness, Loss of Coordination, Seizures |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | - |
Role of Monoamine Oxidase A Inhibition at Toxic Concentrations
Evidence suggests that this compound acts as a weak monoamine oxidase inhibitor (MAOI), particularly at toxic concentrations. psychotropical.compsychotropical.comtandfonline.comtandfonline.com This inhibitory effect on monoamine oxidase A (MAO-A) has been proposed as a contributing factor to serotonin toxicity, also known as serotonin syndrome, especially when this compound is combined with other serotonergic drugs like selective serotonin reuptake inhibitors (SSRIs). taylorandfrancis.compsychotropical.compsychotropical.comtandfonline.comtandfonline.comresearchgate.netresearchgate.net
In vitro studies have demonstrated that this compound exhibits significant dose-related inhibition of MAO-A activity. tandfonline.comtandfonline.comresearchgate.netresearchgate.net At concentrations reported in cases of serotonin toxicity following this compound overdose, ranging from 31 to 61 mcg/ml (equivalent to 140–276 µM), this compound has been shown to cause approximately 75% to over 80% inhibition of MAO-A activity. taylorandfrancis.compsychotropical.comtandfonline.comtandfonline.comresearchgate.net Even at lower concentrations within the range of peak concentrations after therapeutic doses (0.9-1.7 mcg/ml or 4.1-7.7 µM), a more modest inhibition of MAO-A (15-33%) has been observed in vitro. tandfonline.comtandfonline.com This suggests that while therapeutic doses may have some inhibitory effect, the inhibition becomes significantly more pronounced at toxic levels.
Case Studies and Post-Mortem Toxicology Findings
Case reports and post-mortem toxicology findings highlight the potential for serious toxicity and fatalities associated with this compound, particularly in the context of overdose and polydrug intoxication. taylorandfrancis.compsychotropical.comresearchgate.net Serotonin toxicity has been reported in individuals taking this compound, both in overdose situations and, in rare instances, at therapeutic doses when combined with serotonergic drugs. taylorandfrancis.comtandfonline.comresearchgate.netresearchgate.net
Post-mortem analyses have detected this compound in various biological samples, including blood, bile, liver, urine, gastric contents, and vitreous humor. researchgate.net Reported this compound concentrations in fatal cases have varied, often involving the co-ingestion of other substances. researchgate.netresearchgate.netoup.comoup.com For instance, a case of fatal multi-drug overdose involving this compound, acetaminophen, and hydrocodone reported a this compound concentration of 19 mg/L in aortic blood. researchgate.net Another fatal case involving this compound, citalopram, and gabapentin (B195806) identified a post-mortem this compound concentration of 21 mg/L in heart blood. researchgate.net
A study analyzing 61 post-mortem cases where this compound was detected found that in cases where this compound was considered the primary cause of death, the mean this compound concentration was 36.7 mg/L (median 32 mg/L). oup.comnih.gov In cases where this compound contributed additively to death with other drugs, the mean concentration was 14.2 mg/L (median 11 mg/L). oup.comnih.gov In cases where this compound was detected but not attributed to the cause of death, the mean concentration was significantly lower, at 3.4 mg/L (median 2.9 mg/L). oup.comnih.gov These findings suggest a concentration-dependent toxicity profile for this compound in post-mortem cases.
Case studies of isolated this compound overdose, while generally characterized by sedation, have also presented with unexpected symptoms such as muscular rigidity, tachycardia, altered mental status, hyperthermia, and seizures, potentially mimicking neuroleptic malignant syndrome or serotonin syndrome. healthpartners.com
Overdose and Polydrug Intoxication
Overdose with this compound is frequently associated with polydrug intoxication, involving other CNS depressants, serotonergic agents, and various other medications. psychotropical.comresearchgate.netoup.comfda.gov The combination of this compound with serotonergic drugs carries a risk of serotonin toxicity due to this compound's MAO-A inhibitory properties at toxic concentrations. psychotropical.compsychotropical.comtandfonline.comtandfonline.comresearchgate.netresearchgate.net Symptoms of serotonin toxicity can include fever, shaking, severe tremulousness, shivering, hyperreflexia, clonus, and muscle rigidity. psychotropical.com
Nonclinical Toxicology Studies
Nonclinical toxicology studies provide insights into the potential for this compound to cause carcinogenesis, mutagenesis, and impairment of fertility.
Carcinogenesis, Mutagenesis, and Impairment of Fertility
Long-term studies specifically designed to evaluate the carcinogenic potential of this compound have not been conducted. fda.govpfizer.comnih.govfda.govpfizermedicalinformation.compfizer.comnih.govpfizermedicalinformation.commdedge.com Similarly, studies to assess the mutagenic potential of this compound have also not been conducted. pfizer.comnih.govfda.govpfizermedicalinformation.compfizer.comnih.govpfizermedicalinformation.commdedge.com
Regarding impairment of fertility, reproduction studies conducted in rats have not revealed evidence of impaired fertility due to this compound administration. fda.govpfizer.comnih.govfda.govpfizermedicalinformation.compfizer.comnih.govmdedge.comwikidoc.orgdrugs.com While animal studies in rats have not shown harm to the fetus, the safe use of this compound during human pregnancy has not been established, and post-marketing experience cannot rule out the possibility of infrequent or subtle damage to the human fetus. fda.govnih.govnih.govmdedge.comwikidoc.orgdrugs.com
Interactive Data Table: Post-Mortem this compound Concentrations
(Note: The following is a representation of how an interactive data table could present the information from post-mortem studies. In a live environment, this table could be sortable and filterable.)
| Case Type | Mean this compound Concentration (mg/L) | Median this compound Concentration (mg/L) | Number of Cases | Source |
| Primary Cause of Death | 36.7 | 32 | 9 | oup.comnih.gov |
| Additive Cause of Death | 14.2 | 11 | 18 | oup.comnih.gov |
| Detected but Unattributed | 3.4 | 2.9 | 31 | oup.comnih.gov |
| Fatal Polydrug Case Example 1 | 19 (Aortic Blood) | N/A | 1 | researchgate.net |
| Fatal Polydrug Case Example 2 | 21 (Heart Blood) | N/A | 1 | researchgate.net |
Interactive Data Table: In Vitro MAO-A Inhibition by this compound
(Note: The following is a representation of how an interactive data table could present the in vitro data. In a live environment, this table could be sortable and filterable.)
| This compound Concentration (mcg/ml) | This compound Concentration (µM) | Approximate MAO-A Inhibition (%) | Source |
| 0.9 - 1.7 (Therapeutic Range) | 4.1 - 7.7 | 15 - 33 | tandfonline.comtandfonline.com |
| 31 - 61 (Toxic Range) | 140 - 276 | 75 - >80 | psychotropical.comtandfonline.comtandfonline.com |
Drug Interactions of Metaxalone
Interactions with Central Nervous System Depressants
Concomitant use of metaxalone with other central nervous system (CNS) depressants can lead to additive effects, potentially increasing the risk of sedation and respiratory depression. medscape.comwebmd.compdr.netnih.govbuzzrx.commayoclinic.orgpfizermedicalinformation.comfda.govdroracle.aigoodrx.comfda.govnih.govrxlist.comnih.gov This interaction is pharmacodynamic in nature, meaning the combined effect is greater than the sum of the individual effects of the drugs. medscape.compfizermedicalinformation.com
Additive Sedative and Respiratory Depression Effects with Alcohol, Benzodiazepines, Opioids, and Tricyclic Antidepressants
The additive sedative and respiratory depression effects of this compound are particularly significant when combined with substances such as alcohol, benzodiazepines, opioids, and tricyclic antidepressants (TCAs). medscape.comwebmd.compdr.netnih.govbuzzrx.commayoclinic.orgpfizermedicalinformation.comfda.govdroracle.aigoodrx.comfda.govnih.govrxlist.comnih.gov Close monitoring for signs of respiratory depression and sedation is recommended, especially during the initiation of co-therapy or following dosage adjustments. medscape.comnih.govpfizermedicalinformation.comfda.govnih.govnih.gov Profound sedation, respiratory depression, coma, and even death may result from the coadministration of this compound with certain opioids. medscape.com
| Drug Class | Examples | Potential Interaction | Clinical Effect |
| Alcohol | Ethanol | Additive CNS depression | Increased sedation, impaired coordination, dizziness |
| Benzodiazepines | Diazepam, Clonazepam, Lorazepam | Additive CNS depression | Increased sedation, respiratory depression |
| Opioids | Oxycodone, Morphine, Codeine, Fentanyl, Tramadol | Additive CNS depression, increased risk of respiratory depression | Profound sedation, respiratory depression, death |
| Tricyclic Antidepressants | Amitriptyline, Nortriptyline, Imipramine | Additive CNS depression | Increased sedation |
Interactions with Serotonergic Drugs
This compound can interact with serotonergic drugs, increasing the risk of a potentially life-threatening condition known as serotonin (B10506) syndrome. medscape.comwebmd.compdr.netnih.govbuzzrx.commayoclinic.orgpfizermedicalinformation.comfda.govdroracle.aigoodrx.comfda.govnih.govrxlist.comnih.govnih.govgoodrx.comlvhn.org This risk exists even when this compound is used within the recommended dosage range in combination with other serotonergic agents. medscape.comnih.govpfizermedicalinformation.comfda.govfda.govnih.govrxlist.comnih.gov
Risk of Serotonin Syndrome with SSRIs, SNRIs, and Other Serotonergic Agents
The risk of serotonin syndrome is elevated when this compound is co-administered with selective serotonin reuptake inhibitors (SSRIs), serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs), and other drugs that affect serotonergic neurotransmission. medscape.compdr.netnih.govbuzzrx.compfizermedicalinformation.comfda.govdroracle.aifda.govnih.govrxlist.comnih.govgoodrx.comlvhn.org Other serotonergic agents implicated include tricyclic antidepressants (TCAs), triptans, 5-HT3 receptor antagonists, certain opioids (fentanyl, meperidine, methadone, tramadol), mirtazapine, trazodone, and drugs that impair serotonin metabolism, such as monoamine oxidase (MAO) inhibitors (including linezolid (B1675486) and intravenous methylene (B1212753) blue). medscape.comnih.govpfizermedicalinformation.comfda.govnih.govrxlist.com Symptoms of serotonin syndrome can include mental status changes, autonomic instability, neuromuscular aberrations, and gastrointestinal symptoms. nih.govnih.gov If serotonin syndrome is suspected, this compound therapy should be discontinued. medscape.comnih.govpfizermedicalinformation.comnih.govrxlist.comnih.gov
| Drug Class | Examples | Potential Interaction | Clinical Effect |
| SSRIs | Fluoxetine, Sertraline, Citalopram | Increased serotonin activity | Increased risk of serotonin syndrome |
| SNRIs | Venlafaxine, Duloxetine | Increased serotonin activity | Increased risk of serotonin syndrome |
| TCAs | Amitriptyline, Clomipramine, Imipramine | Increased serotonin activity | Increased risk of serotonin syndrome |
| Opioids (certain) | Fentanyl, Meperidine, Methadone, Tramadol | Increased serotonin activity | Increased risk of serotonin syndrome |
| MAO Inhibitors | Phenelzine, Selegiline, Linezolid, Methylene Blue | Increased serotonin activity | Increased risk of serotonin syndrome (significant) |
| Other Serotonergic Agents | Triptans, 5-HT3 receptor antagonists, Mirtazapine, Trazodone, Amantadine | Increased serotonin activity | Increased risk of serotonin syndrome |
Impact on Excretion Rates of Concomitant Medications
This compound may potentially affect the excretion rates of certain concomitant medications, which could lead to altered serum levels of those drugs. drugbank.com Conversely, some drugs may also affect the excretion rate of this compound. drugbank.com For instance, this compound may decrease the excretion rate of drugs like colchicine, colistimethate, colistin, and abacavir, potentially resulting in higher serum concentrations of these medications. drugbank.com Conversely, drugs like aztreonam (B1666516) and bacitracin may decrease the excretion rate of this compound. drugbank.com Benzthiazide may increase the excretion rate of this compound, potentially leading to lower serum levels and reduced efficacy. drugbank.com These interactions highlight the importance of monitoring when co-administering this compound with drugs primarily cleared by renal excretion.
Cytochrome P450 Enzyme Interaction Profile (Inhibition and Induction)
This compound is primarily metabolized by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, CYP2E1, and CYP3A4, and to a lesser extent by CYP2C8, CYP2C9, and CYP2C19. pfizer.com In vitro studies indicate that this compound does not significantly inhibit or induce major CYP enzymes such as CYP1A2, CYP2B6, and CYP3A4. fda.govnih.govpfizer.com This suggests a relatively low potential for this compound to cause clinically significant interactions by inhibiting or inducing the metabolism of other drugs primarily cleared by these major CYP pathways.
Formulation and Analytical Methodologies for Metaxalone
Advanced Drug Delivery Systems
Conventional dosage forms of metaxalone can be challenged by its poor water solubility, which may affect its bioavailability. To overcome this limitation, advanced drug delivery systems such as nanoemulsions have been explored to enhance its release and stability.
Nanoemulsions are isotropic, thermodynamically or kinetically stable liquid dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 10-500 nm. ijcrr.com These systems offer a promising approach for improving the oral delivery of poorly soluble drugs like this compound.
Research has focused on the formulation of this compound-loaded nanoemulsions using techniques like high-speed homogenization and probe sonication. mdpi.comsciforum.net The selection of components is critical, with oils like sesame oil, surfactants such as Tween 80, and co-surfactants like PEG 400 being utilized in formulations. ijcrr.com The characterization of these nanoemulsions is essential to ensure their quality and performance. Key parameters evaluated include droplet size, polydispersity index (PDI), zeta potential, and entrapment efficiency. An optimized formulation demonstrated a small droplet size of 94.03 nm and a high negative zeta potential of -47.2 mV, which indicates good stability by preventing droplet aggregation. ijcrr.com Another study reported an average globule size of 326 nm, a PDI of 0.326 suggesting homogeneity, and a zeta potential of -33.33 mV, also indicating a stable formulation. mdpi.com High entrapment efficiencies, with one study reporting up to 93.92 ± 1.19%, ensure that a significant portion of the drug is successfully incorporated within the nano-sized droplets. mdpi.com Stability studies conducted over 90 days at accelerated conditions (40 ± 2 °C/75% RH) showed no significant changes in the formulation's pH or drug content, confirming its stability. mdpi.com
Table 1: Characterization of this compound-Loaded Nanoemulsion Formulations
| Parameter | Reported Value 1 | Reported Value 2 |
|---|---|---|
| Average Droplet Size | 94.03 nm ijcrr.com | 326 ± 91.21 nm mdpi.com |
| Polydispersity Index (PDI) | Not specified | 0.321 / 0.326 mdpi.com |
| Zeta Potential | -47.2 mV ijcrr.com | -33.33 ± 4.84 mV mdpi.com |
| Entrapment Efficiency | Not specified | up to 93.92 ± 1.19% mdpi.com |
In Vitro Drug Release Studies (e.g., Franz Diffusion Cell)
To evaluate the performance of these advanced formulations, in vitro drug release studies are conducted. The Franz diffusion cell is a common apparatus used for this purpose, particularly for semi-solid preparations and other topical formulations. nih.gov It allows for the measurement of drug diffusion from the formulation, through a membrane, into a receptor chamber. permegear.comgoogle.com
For this compound-loaded nanoemulsions, in vitro dissolution studies have demonstrated significantly improved drug release compared to conventional forms. One study reported that an optimized nanoemulsion formulation released 90.35% of the drug within 45 minutes. ijcrr.com Another investigation using a Franz diffusion cell showed a sustained release profile, with a maximum drug release of 94.54 ± 5.82% over a period of 8 hours. mdpi.comsciforum.net The release kinetics from this nanoemulsion were found to follow a zero-order model, indicating a constant rate of drug release over time. mdpi.comsciforum.net This controlled release characteristic is a significant advantage of nanoemulsion systems. mdpi.com
Analytical Quantification Methods
Accurate and reliable analytical methods are indispensable for the quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices. These methods are vital for quality control, pharmacokinetic studies, and stability testing.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the quantification of drugs in biological fluids due to its high sensitivity and selectivity. ijpras.com Several LC-MS/MS methods have been developed and validated for the determination of this compound in human plasma. ijpras.comnih.gov
These methods typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, followed by chromatographic separation on a reverse-phase C18 column. ijpras.comnih.govresearchgate.net Isocratic mobile phases are often employed for separation. ijpras.comnih.gov Detection is achieved using a mass spectrometer, often a triple-quadrupole system, operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. ijpras.comnih.gov The specific precursor-to-product ion transitions monitored for this compound are typically m/z 222.1 → 160.98 or m/z 222 → 161. ijpras.comnih.gov These methods demonstrate excellent linearity over a wide concentration range, for instance, from 25.19 to 2521.313 ng/mL, with short run times of around 2.0 to 2.5 minutes, making them suitable for high-throughput analysis in pharmacokinetic or bioequivalence studies. ijpras.comnih.gov
Table 2: Parameters of a Validated LC-MS/MS Method for this compound Quantification
| Parameter | Details | Reference |
|---|---|---|
| Analytical Column | Reverse Phase C18 | ijpras.comnih.gov |
| Mobile Phase | Isocratic | ijpras.comnih.gov |
| Ionization Mode | Positive ESI | ijpras.com |
| Mass Transition (m/z) | 222.14 / 160.98 | ijpras.com |
| Linear Range | 25.19 - 2521.313 ng/mL | ijpras.com |
Stability-Indicating HPLC Methods
A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. Several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for this compound. nih.govnih.govscispace.com
These methods utilize C18 columns with various mobile phase compositions, such as methanol:water (80:20, v/v) or acetonitrile (B52724) combined with a phosphate (B84403) buffer. nih.govscispace.com UV detection is commonly performed at wavelengths like 225 nm or 280 nm. nih.govscispace.com To prove the stability-indicating nature of the method, the drug is subjected to forced degradation under various stress conditions, including acid and alkali hydrolysis, oxidation, heat, and photolysis. nih.govnih.govscispace.com The method's ability to separate the intact this compound peak from the peaks of any degradation products is then demonstrated. nih.gov For example, under basic stress conditions, this compound was found to degrade significantly, while it was more stable under dry heat and neutral conditions. nih.gov These validated methods are proven to be simple, accurate, precise, and specific for the routine analysis and stability assessment of this compound in bulk and combined pharmaceutical dosage forms. nih.govnih.gov
Table 3: Forced Degradation Studies of this compound
| Stress Condition | % Degradation Observed | Reference |
|---|---|---|
| Acid Hydrolysis (5 M HCl) | ~62% | nih.gov |
| Base Hydrolysis (0.01 M NaOH) | ~85% | nih.gov |
| Oxidative (10% H₂O₂) | ~45% | nih.gov |
| Neutral Hydrolysis | ~29% | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for the identification and structural elucidation of pharmaceutical compounds by measuring the absorption of infrared radiation by the molecule's functional groups. The FT-IR spectrum of this compound has been recorded and analyzed to assign vibrational modes to its molecular structure.
The spectrum shows characteristic absorption bands that confirm the presence of key functional groups within the this compound molecule. For instance, a strong amide N-H vibration is observed around 3265.53 cm⁻¹. researchgate.net The C=O stretching vibration of the oxazolidinone ring appears as a sharp band at approximately 1724.93 cm⁻¹. researchgate.net Other significant vibrations include C-H stretching of the methyl groups observed around 2916 cm⁻¹ and aromatic C-H stretching vibrations in the 3100–3000 cm⁻¹ region. These spectral fingerprints are essential for confirming the identity of the this compound raw material and in the analysis of its crystal forms. researchgate.net
Table 4: Characteristic FT-IR Spectral Peaks of this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| 3265.53 | Strong amide N-H vibration | researchgate.net |
| 3100-3000 | Aromatic C-H stretching | |
| 2916 | CH₃ symmetric stretching |
Synthesis and Analogues of Metaxalone
Biocatalytic Approaches for Synthesis
The biocatalytic synthesis of metaxalone has been successfully demonstrated through the use of halohydrin dehalogenases (HHDHs), which are capable of catalyzing the ring-opening reactions of epoxides with various anionic nucleophiles, including cyanate (B1221674). acs.orgchemistryviews.org This reaction proceeds via a spontaneous cyclization following the epoxide opening, leading to the formation of the oxazolidinone structure characteristic of this compound. chemistryviews.org
Initial screenings of several recombinant halohydrin dehalogenases expressed in E. coli identified HHDHamb, originating from Acidimicrobiia bacterium, as having good catalytic efficiency for the reaction of cyanate with the epoxide precursor to this compound. acs.orgacs.org While wild-type HHDHs exhibited low enantioselectivity, enzymes like HheD, HheD6, and HHDHamb demonstrated promising catalytic activity, yielding this compound in 72-75% HPLC yields after 6 hours. acs.orgacs.org Halohydrin dehalogenases are attractive biocatalysts for producing β-substituted alcohols because they can facilitate the formation of new C-N, C-C, or C-O bonds. nih.gov
To enhance the catalytic properties of HHDHamb, protein engineering techniques have been employed. chemistryviews.org By creating mutations at five selected residues within the enzyme's active site that could influence substrate binding, researchers were able to generate mutant enzymes with improved catalytic efficiency and enantioselectivity compared to the wild-type enzyme. chemistryviews.org Specifically, a quadruple mutant was developed for the synthesis of chiral this compound, while a triple mutant was created for the production of the racemic form. chemistryviews.org This targeted mutagenesis has proven effective in tailoring the enzyme to meet specific process requirements. nih.govrug.nl
The optimized mutant enzymes have been successfully applied to the gram-scale synthesis of both chiral and racemic this compound. acs.orgchemistryviews.org Using a quadruple mutant of HHDHamb, the gram-scale synthesis of chiral this compound was achieved with a 44% yield and an enantiomeric excess (ee) of 98%. chemistryviews.org For the production of racemic this compound, a triple mutant of the enzyme yielded an 81% isolated yield on a gram scale. acs.orgchemistryviews.org These results demonstrate the practical feasibility of this biocatalytic approach for producing significant quantities of this compound. acs.org
| Product | Enzyme Variant | Yield | Enantiomeric Excess (ee) |
| Chiral this compound | Quadruple Mutant (HHDHamb-M10) | 44% | 98% |
| Racemic this compound | Triple Mutant (HHDHamb-M13) | 81% | N/A |
This table presents the yields and enantiomeric excess for the gram-scale biocatalytic synthesis of chiral and racemic this compound.
Synthesis of this compound Analogues
The biocatalytic strategy developed for this compound has also been extended to the synthesis of various this compound analogues. acs.orgchemistryviews.org Utilizing the engineered HHDHamb enzymes, a range of chiral and racemic analogues were produced from commercially available epoxides and inexpensive cyanate. acs.orgchemistryviews.org
For the synthesis of chiral analogues using the mutant E. coli (HHDHamb-M10), epoxides were converted into the corresponding chiral oxazolidinones with moderate to good yields (28-40%) and high optical purities (90-99% ee). acs.org Notably, the reaction with a bulky naphthalene (B1677914) ring substituted epoxide demonstrated excellent enantioselectivity, yielding the product with 99% ee and a 33% isolated yield. acs.org
The synthesis of racemic oxazolidinone analogues using the mutant E. coli (HHDHamb-M13) resulted in good to excellent isolated yields, ranging from 77% to 92%. acs.org
| Analogue Type | Enzyme Variant | Yield Range | Enantiomeric Excess (ee) Range |
| Chiral Analogues | HHDHamb-M10 | 28-40% | 90-99% |
| Racemic Analogues | HHDHamb-M13 | 77-92% | N/A |
This table summarizes the yield and enantiomeric excess ranges for the biocatalytic synthesis of this compound analogues.
Future Directions in Metaxalone Research
Further Elucidation of Mechanism of Action
Despite its clinical use since 1962, the precise mechanism of action of metaxalone has not been clearly identified. drugbank.comcambridge.orgnih.gov Current understanding suggests it may be related to general central nervous system (CNS) depression, rather than a direct action on skeletal muscle. drugbank.comcambridge.orgnih.gov Research indicates that this compound does not directly relax tense skeletal muscles in humans. drugbank.comcambridge.org
Emerging research is beginning to shed more light on potential mechanisms. One study demonstrated that this compound exhibits antioxidant and anti-inflammatory effects in microglial cells, which are resident macrophages of the central nervous system. nih.gov This effect is potentially linked to the inhibition of monoamine oxidase A (MAO-A). nih.gov In this preclinical model, this compound decreased MAO-A activity and expression, reduced pro-inflammatory markers like TNF-α and IL-6, enhanced the anti-inflammatory cytokine IL-13, and increased the expression of PPARγ, PGC-1α, and Nrf2, which are involved in regulating inflammation and oxidative stress. nih.gov These findings suggest a more complex mode of action potentially involving the modulation of neuroinflammation. Further studies are needed to confirm these hypotheses and fully define the intricate mechanism of action of this compound for its potential use in clinical practice, particularly concerning neuroinflammation and pain management, including conditions like fibromyalgia. nih.gov
Long-Term Safety and Efficacy Studies in Diverse Patient Cohorts
Existing evidence regarding the long-term effectiveness and safety of skeletal muscle relaxants, including this compound, for chronic pain is limited, with most studies being short-term (typically 4-6 weeks). researchgate.netbmj.com While this compound has been used for decades, there is limited or inconsistent data regarding its long-term effectiveness and safety. rjptonline.org Some older studies on this compound for acute musculoskeletal disorders were conducted in the 1970s, and one study showed no difference between this compound and placebo. aafp.org
Recent analyses of utilization patterns indicate that a notable percentage of individuals use skeletal muscle relaxants, including this compound, for extended periods (more than 90, 180, or 365 days), despite limited evidence supporting long-term efficacy. nih.gov This highlights the critical need for high-quality, long-term studies to evaluate the efficacy and safety of this compound in diverse patient cohorts, particularly for chronic conditions and in various age groups and populations beyond those typically included in short-term trials. researchgate.netbmj.comnih.gov Such studies are crucial to understand the determinants of long-term use and the associated outcomes. nih.gov
Exploration of Novel Therapeutic Applications Beyond Musculoskeletal Conditions
While primarily used for acute musculoskeletal conditions, research is exploring potential novel therapeutic applications for this compound. medlineplus.govnih.govfda.gov Preclinical studies suggest potential effects beyond its traditional use as a muscle relaxant.
One promising area of investigation is the potential for neuroprotective effects. Research has indicated that this compound treatment may accelerate nerve repair and function recovery after peripheral nerve injury in preclinical models. cityu.edu.hk This effect was linked to the modulation of microtubule dynamics and axon regeneration. cityu.edu.hk Notably, delayed this compound treatment still showed significant positive effects on nerve repair and functional recovery, simulating a clinically relevant scenario. cityu.edu.hk This discovery suggests a novel function for this compound in promoting axon regeneration and highlights its potential as a therapeutic strategy for peripheral nerve injury. cityu.edu.hk
Furthermore, the observed antioxidant and anti-inflammatory effects in microglial cells suggest a potential role in managing neuroinflammation, which is associated with various neurological disorders. nih.gov This opens avenues for exploring this compound's utility in conditions where neuroinflammation plays a significant role.
Pharmacogenomic Investigations for Personalized this compound Therapy
Pharmacogenomics (PGx) studies the influence of genetic variations on drug response, aiming to personalize therapy for improved efficacy and safety. gtldna.com.aumedcentral.com this compound is metabolized by hepatic cytochrome P450 enzymes, including CYP1A2 and CYP2C19. cambridge.orgwikipedia.org Genetic variations in these enzymes can affect drug metabolism, potentially leading to altered drug exposure and response. gtldna.com.aumedcentral.com
While some PGx testing panels include this compound, further pharmacogenomic investigations are needed to fully understand how genetic variations influence this compound's pharmacokinetics and pharmacodynamics in diverse individuals. gtldna.com.aumedcentral.comresearchgate.netmedrxiv.org Such research could help identify patients who may be ultra-rapid, normal, intermediate, or poor metabolizers of this compound based on their genetic profile. gtldna.com.au This information could potentially inform personalized dosing strategies to optimize therapeutic outcomes and minimize the risk of adverse effects, moving beyond the current understanding of its metabolism and potential for drug interactions. cambridge.orgwikipedia.org
Development of Advanced Analytical Techniques for Metabolite Identification
This compound is metabolized by the liver and excreted in the urine as unidentified metabolites. drugbank.comcambridge.org While some studies have utilized analytical techniques like UV spectrophotometry, HPLC, and LC-MS for this compound analysis, there is a recognized need for more advanced methods. rjptonline.orgresearchgate.netijpsjournal.comscispace.com
Future research should focus on the development and application of advanced analytical techniques, such as state-of-the-art high-resolution mass spectrometry (HRMS) systems and novel data-processing techniques, for comprehensive metabolite profiling and identification. nih.govsciex.com Techniques like tribrid mass spectrometry and electron activated dissociation (EAD) can provide more detailed structural information about metabolites, including labile modifications, which are often missed by traditional methods. nih.govsciex.com Enhancing the coverage, efficiency, and quality of metabolite profiling assays is crucial for a complete understanding of this compound's metabolic fate in the body. nih.gov This is particularly important for identifying unknown or uncommon metabolites that may contribute to its effects or potential interactions. nih.gov
Preclinical Investigations into Potential Neuroprotective or Other Undiscovered Effects
Preclinical research has begun to explore potential effects of this compound beyond its established muscle relaxant properties. As mentioned, studies in microglial cells suggest antioxidant and anti-inflammatory activity potentially mediated by MAO-A inhibition, indicating a possible role in neuroinflammation. nih.gov Furthermore, investigations into peripheral nerve injury models have shown that this compound can promote nerve repair and functional recovery. cityu.edu.hk
Q & A
Q. What is the hypothesized mechanism of action of metaxalone in skeletal muscle relaxation, and how has this been investigated experimentally?
this compound's mechanism remains incompletely understood, but studies propose central nervous system (CNS) depression via inhibition of polysynaptic reflex pathways in the spinal cord and brainstem . Experimental approaches include:
- Electrophysiological studies : Measuring reflex inhibition in animal models (e.g., rodent spinal cord preparations).
- Behavioral assays : Observing muscle relaxation efficacy in pain models (e.g., carrageenan-induced inflammation).
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlating plasma concentrations with muscle relaxation effects in human trials .
Q. What are the key pharmacokinetic parameters of this compound in human subjects, and how do they inform dosing regimens?
Key parameters from clinical studies include:
| Parameter | Value (Mean ± SD) | Conditions | Source |
|---|---|---|---|
| 3.1 ± 1.2 µg/mL | 800 mg, fasted | ||
| 3.0 ± 1.5 h | 800 mg, fed | ||
| 9.0 ± 4.8 h | Single dose | ||
| AUC | 22.4 ± 8.7 µg·h/mL | 800 mg, fed |
These data suggest dose proportionality up to 800 mg, with food increasing bioavailability by 50–60% .
Advanced Research Questions
Q. How can factorial design methodologies optimize this compound formulation development, particularly for enhancing dissolution?
A -factorial design was employed to develop a nanosuspension, with independent variables:
- Poloxamer 407 concentration (X1: 0.5–1.5% w/v)
- Stirring time (X2: 2–6 hours)
Dependent variables included particle size (PS) and saturation solubility (SS). Optimized conditions (X1=1.0%, X2=4 hours) yielded PS=220 nm and SS=12.5 mg/mL, improving dissolution by 2.5-fold vs. commercial tablets .
Q. What methodologies address contradictions in dissolution data between USP Apparatus 2 and 3 for this compound tablets?
Contradictory dissolution profiles arise from hydrodynamic differences:
- USP Apparatus 2 (paddle) : Limited discrimination at pH 7.4 due to poor sink conditions.
- USP Apparatus 3 (BioDis) : Simulates gastrointestinal pH gradients (1.5 → 6.8), revealing pH-dependent release (85% at pH 1.5 vs. 45% at pH 7.4) .
Methodological recommendations: - Use surfactants (e.g., SDS) in dissolution media to mimic intestinal fluid.
- Validate with in vivo PK studies to correlate dissolution with absorption .
Q. How do advanced bioanalytical methods resolve challenges in preclinical this compound quantification?
An LC-MS/MS method validated per ICH guidelines achieved:
- Linearity : 0.98–100 ng/mL ().
- Precision : Intraday CV < 5%.
- Sensitivity : LLOQ=0.98 ng/mL using 50 µL rat plasma .
This method enabled efficient PK studies in rats, revealing dose-dependent exposure with .
Q. How can researchers reconcile conflicting efficacy data between neuroregenerative and muscle relaxant studies?
A 2024 study demonstrated this compound accelerates peripheral nerve regeneration in rats (50 mg/kg/day, 14 days), improving motor function by 40% vs. controls . This contrasts with its traditional use for acute muscle spasms. Resolution strategies:
Q. What stability-indicating assays are critical for quantifying this compound degradation products?
An RP-UPLC method separated this compound from degradation products (Impurity-A, Impurity-B) under forced conditions:
Q. How should toxicity data from overdose cases inform preclinical safety models?
Postmortem data (n=61) showed:
- Lethal dose : >2400 mg correlated with moderate/severe outcomes (e.g., CNS depression, tachycardia).
- Thresholds : Plasma concentrations >11 mg/L (attributed deaths) vs. ≤4 mg/L (therapeutic) .
Preclinical models should incorporate: - Dose escalation studies : Monitor cardiorespiratory parameters in rodents.
- Drug-drug interaction screens : Test synergism with opioids/sedatives .
Methodological Recommendations
- For PK/PD modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .
- For formulation optimization : Combine design-of-experiment (DoE) with in vitro-in vivo correlation (IVIVC) .
- For conflict resolution : Apply systematic review frameworks (e.g., COSMOS-E) to harmonize disparate data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
